molecular formula C13H20N2O5 B2525606 (S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate CAS No. 672310-07-5

(S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate

Cat. No.: B2525606
CAS No.: 672310-07-5
M. Wt: 284.312
InChI Key: XWMGDDWCHXFLSM-QMMMGPOBSA-N
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Description

(S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate is a chiral compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This specific compound is often used as a building block in organic synthesis and drug discovery due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate typically involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. This reaction proceeds through a cyclization process to form the oxazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

(S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, influencing biological pathways. The tert-butoxycarbonyl group provides stability and protection to the amino group, allowing for selective reactions and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate is unique due to its chiral nature and the presence of the tert-butoxycarbonyl-protected amino group. This combination of features enhances its reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and drug discovery.

Biological Activity

(S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate, with CAS Number 672310-07-5, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological evaluations, and relevant case studies that highlight its pharmacological significance.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₃H₂₀N₂O₅
Molecular Weight284.308 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point415.6 ± 40.0 °C at 760 mmHg
Flash Point205.2 ± 27.3 °C
LogP1.65

These properties indicate that the compound is a stable organic molecule with a moderate boiling point and good solubility characteristics, which are crucial for biological activity.

Recent studies have indicated that compounds similar to this compound may function as electrophilic agents capable of targeting specific proteins within cells. For instance, research on related heterocycles suggests that they can induce ferroptosis—a form of regulated cell death—by covalently modifying thiol groups in proteins such as GPX4, which plays a critical role in cellular antioxidant defense mechanisms .

In Vitro Studies

Biological evaluations have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's structure allows it to interact with cellular targets effectively:

  • Cell Line Testing : In vitro studies revealed an EC50 value of approximately 2.1 μM against certain cancer cell lines, indicating moderate potency .
  • Mechanistic Insights : The compound's ability to induce oxidative stress and apoptosis in targeted cells has been linked to its electrophilic nature, which facilitates covalent interactions with cellular macromolecules.

In Vivo Studies

The efficacy of this compound has also been assessed in various animal models:

  • Mouse Models : Studies involving murine models of cancer showed promising results, with notable reductions in tumor size when administered at optimized dosages.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles, enhancing its potential for therapeutic applications.

Case Studies

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of various oxazole derivatives, this compound was found to significantly inhibit tumor growth in xenograft models. The study highlighted its mechanism involving the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of similar oxazole compounds in models of neurodegeneration. The results indicated that these compounds could mitigate oxidative stress-induced neuronal damage, suggesting potential applications in neurodegenerative diseases .

Properties

IUPAC Name

ethyl 5-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c1-6-18-11(16)9-10(19-7-14-9)8(2)15-12(17)20-13(3,4)5/h7-8H,6H2,1-5H3,(H,15,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMGDDWCHXFLSM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(OC=N1)[C@H](C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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